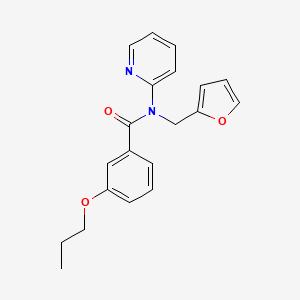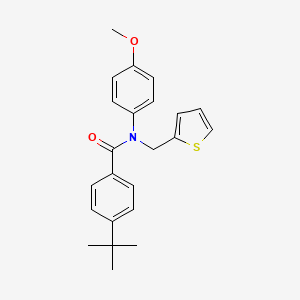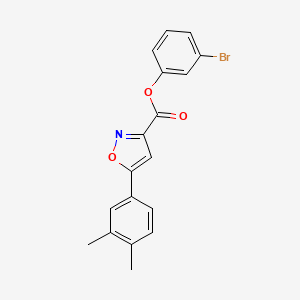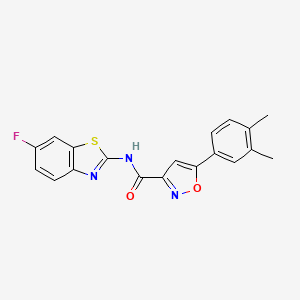
N-(furan-2-ylmethyl)-3-propoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The final step involves coupling the furan and pyridine rings with the benzamide structure, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and has been studied for its anticancer properties.
N-(PYRIDIN-2-YL)-BENZAMIDE: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of furan, pyridine, and benzamide moieties, which confer a range of chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-12-24-17-8-5-7-16(14-17)20(23)22(15-18-9-6-13-25-18)19-10-3-4-11-21-19/h3-11,13-14H,2,12,15H2,1H3 |
InChI Key |
LDHBJDJRINGMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11358000.png)
![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11358001.png)
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11358002.png)

![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11358024.png)
![Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate](/img/structure/B11358044.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358045.png)
![N-[2-(azepan-1-ylmethyl)-1-ethyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B11358048.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B11358055.png)
![1-[(5-Methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea](/img/structure/B11358065.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358073.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide](/img/structure/B11358093.png)

